molecular formula C9H12N2O3 B1463268 N,6-dimethoxy-N-methylnicotinamide CAS No. 858600-08-5

N,6-dimethoxy-N-methylnicotinamide

Cat. No.: B1463268
CAS No.: 858600-08-5
M. Wt: 196.2 g/mol
InChI Key: FXRFUGVOCUTLRY-UHFFFAOYSA-N
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Description

N,6-dimethoxy-N-methylnicotinamide is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

N,6-dimethoxy-N-methylnicotinamide is a chemical compound that belongs to the class of nicotinamides

Biochemical Pathways

This compound may be involved in the same biochemical pathways as N-methylnicotinamide. N-methylnicotinamide is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification . It plays critical roles in the occurrence and development of various cancers . .

Biochemical Analysis

Biochemical Properties

N,6-dimethoxy-N-methylnicotinamide plays a significant role in biochemical reactions, particularly in the context of nicotinamide metabolism. It interacts with enzymes such as nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide using S-adenosyl-methionine (SAM) as the methyl donor . This interaction results in the formation of N-methylnicotinamide and S-adenosyl-l-homocysteine (SAH), impacting the levels of nicotinamide adenine dinucleotide (NAD+) and homocysteine (Hcy) in cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the migration and invasion capacity of pancreatic carcinoma cells by altering the expression of microRNA-1291 (miR-1291) and NNMT . This compound’s impact on gene expression and cellular metabolism highlights its potential in modulating cell function and tumorigenesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with NNMT, leading to the methylation of nicotinamide. This process depletes nicotinamide levels, reducing NAD+ synthesis and increasing SAH levels . The compound’s ability to modulate NNMT activity and influence gene expression through miR-1291 highlights its role in regulating cellular metabolism and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound’s stability and degradation rates can influence its efficacy in biochemical assays and long-term studies . Observations from in vitro and in vivo studies provide insights into its temporal effects on cellular processes and overall stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that varying dosages can lead to different threshold effects, with higher doses potentially causing toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety in preclinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to nicotinamide metabolism. It interacts with NNMT, which catalyzes the methylation of nicotinamide, leading to the formation of N-methylnicotinamide and SAH . This interaction affects metabolic flux and metabolite levels, influencing cellular energy metabolism and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding its transport mechanisms is essential for elucidating its cellular effects and potential therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Studying its subcellular localization provides insights into its role in cellular processes and potential therapeutic targets .

Properties

IUPAC Name

N,6-dimethoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-4-5-8(13-2)10-6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRFUGVOCUTLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

In analogy to example 158, step 3, 6-methoxynicotinic acid was reacted with N,O-dimethylhydroxylamine hydrochloride and 1,1′-carbonyldiimidazole to give the title compound as a colorless oil, MS (ESI+): m/z=197.3 [M+H]+.
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Synthesis routes and methods III

Procedure details

A mixture of 6-methoxynicotinic acid (0.784 g) in DMF (10 ml) was stirred with N,O-dimethylhydroxylamine hydrochloride (0.5 g), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.16 g) and 1-hydroxy-7-azabenzotriazole (50 mg). Triethylamine (1.67 ml) was added and the reaction mixture was stirred at room temperature for 18 h. The solvent was removed under vacuum and the residue was partitioned between ethyl acetate and water. The organic layer was separated using a hydrophobic filter tube and the solvent was evaporated to give the title compound as a colourless oil (0.86 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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